molecular formula C8H8N2O B1437451 5-Methyl-1H-indazol-4-ol CAS No. 1360968-74-6

5-Methyl-1H-indazol-4-ol

Cat. No.: B1437451
CAS No.: 1360968-74-6
M. Wt: 148.16 g/mol
InChI Key: AYQJQJPZYLGUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indazol-4-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is also known as 5-Hydroxy-1H-indazole and is a possible Rho kinase inhibitor .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

A new practical synthesis of 1H-indazole has been presented in recent studies . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Analytical and Structural Characterizations

A study focused on analytical and structural characterization of a novel synthetic cannabinoid, highlighting the use of gas chromatography-mass spectrometry (GC-MS), high-resolution liquid chromatography-mass spectrometry (LC-MS), X-ray diffraction, and spectroscopic methods. This research provides a comprehensive insight into the compound's structural analysis, relevant for forensic and clinical applications (Dybowski et al., 2021).

Pharmacological Activities

Ocular Hypotensive Activity

Indazoles have been explored for their potential in treating ocular hypertension and glaucoma , where specific analogues were synthesized and evaluated for their suitability as clinical candidates, demonstrating significant ocular hypotensive effects (May et al., 2006).

Monoamine Oxidase B Inhibition

Research identified indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), offering insights into their interaction with the enzyme binding site, which could inform the development of treatments for neurological conditions (Tzvetkov et al., 2014).

Environmental and Material Applications

Water Cycle Pollutants

Studies have explored the occurrence and removal of polar pollutants , such as benzotriazoles, from municipal wastewater, shedding light on the challenges and solutions for treating water containing these persistent compounds (Reemtsma et al., 2010).

High-Voltage Positive Electrode Passivation

Research into 5-Hydroxy-1H-indazole additives revealed their effectiveness in forming protective films on high-voltage positive electrodes, enhancing the cycling performance of lithium-ion batteries (Kang et al., 2014).

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Rho kinase, which is involved in regulating the cytoskeleton and cell motility . Additionally, this compound has shown interactions with mitotic kinase TTK, which plays a crucial role in cell division . These interactions suggest that this compound can influence cellular processes by modulating enzyme activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit cell growth in colon and melanoma cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a 5-HT2 receptor agonist, affecting serotonin signaling pathways . This interaction can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, such as Rho kinase and mitotic kinase TTK, leading to their inhibition . This inhibition can result in altered cellular functions, including changes in cytoskeletal dynamics and cell division. Additionally, this compound’s role as a 5-HT2 receptor agonist suggests that it can modulate serotonin signaling pathways, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged inhibition of cell growth and modulation of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibition of tumor growth and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s efficacy and toxicity. Additionally, this compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For example, this compound’s presence in the cytoplasm or nucleus can influence its ability to modulate signaling pathways and gene expression .

Properties

IUPAC Name

5-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJQJPZYLGUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-indazol-4-ol
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-indazol-4-ol
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-indazol-4-ol
Reactant of Route 4
Reactant of Route 4
5-Methyl-1H-indazol-4-ol
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-indazol-4-ol
Reactant of Route 6
Reactant of Route 6
5-Methyl-1H-indazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.